molecular formula C14H10N2O4 B4575955 2-(3-nitrocarbazol-9-yl)acetic acid

2-(3-nitrocarbazol-9-yl)acetic acid

Cat. No.: B4575955
M. Wt: 270.24 g/mol
InChI Key: NKIKLYOKTJBKOR-UHFFFAOYSA-N
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Description

2-(3-nitrocarbazol-9-yl)acetic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The compound features a carbazole core with a nitro group at the 3-position and an acetic acid moiety at the 9-position.

Scientific Research Applications

2-(3-nitrocarbazol-9-yl)acetic acid has several applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrocarbazol-9-yl)acetic acid typically involves the nitration of carbazole followed by the introduction of the acetic acid group. One common method includes:

    Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Introduction of Acetic Acid Group: The nitrated carbazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrocarbazol-9-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The acetic acid moiety can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Esterification: Methanol, sulfuric acid.

Major Products Formed

    Reduction: 2-(3-aminocarbazol-9-yl)acetic acid.

    Substitution: Various substituted carbazole derivatives.

    Esterification: Methyl 2-(3-nitrocarbazol-9-yl)acetate.

Mechanism of Action

The mechanism of action of 2-(3-nitrocarbazol-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbazole core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.

    Carbazole-3-acetic acid: A compound with a similar carbazole core but different functional groups.

Uniqueness

2-(3-nitrocarbazol-9-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-nitrocarbazol-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-14(18)8-15-12-4-2-1-3-10(12)11-7-9(16(19)20)5-6-13(11)15/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIKLYOKTJBKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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